2-(6-Nitro-1-oxoisoindolin-2-yl)acetic acid
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Overview
Description
2-(6-Nitro-1-oxoisoindolin-2-yl)acetic acid is a chemical compound with the molecular formula C10H8N2O5 It is characterized by the presence of a nitro group, an oxo group, and an isoindole ring
Mechanism of Action
Target of Action
The primary target of this compound is the ubiquitin E3 ligase cereblon . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
The compound acts as a ligand for cereblon , binding to the enzyme and inducing it to degrade specific proteins . In particular, it has been shown to cause the degradation of the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .
Biochemical Pathways
The degradation of IKZF1 and IKZF3 disrupts the normal functioning of these transcription factors, which play key roles in the regulation of immune response and hematopoiesis . The downstream effects of this disruption can include changes in cell proliferation and differentiation, potentially contributing to the compound’s antitumor effects .
Result of Action
The molecular and cellular effects of the compound’s action include changes in protein levels due to the degradation of IKZF1 and IKZF3 . These changes can alter cellular functions and behaviors, potentially leading to antitumor effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the pH and temperature of the cellular environment can affect the compound’s stability and its ability to bind to cereblon . Additionally, the presence of other molecules, such as competing ligands or inhibitors, could influence the compound’s efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Nitro-1-oxoisoindolin-2-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-nitrophthalic anhydride with glycine under controlled conditions to form the desired product. The reaction is usually carried out in a solvent such as acetic acid, and the temperature is maintained at around 100°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(6-Nitro-1-oxoisoindolin-2-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
2-(6-Nitro-1-oxoisoindolin-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid: Similar structure but with different substitution patterns.
2-(6-Nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-propionic acid: Similar core structure with a propionic acid side chain.
Uniqueness
2-(6-Nitro-1-oxoisoindolin-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5-nitro-3-oxo-1H-isoindol-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c13-9(14)5-11-4-6-1-2-7(12(16)17)3-8(6)10(11)15/h1-3H,4-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLRVRCSFIJQGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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